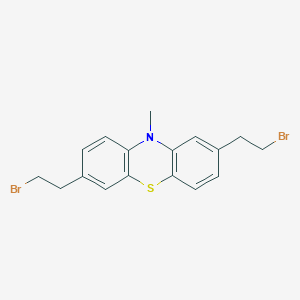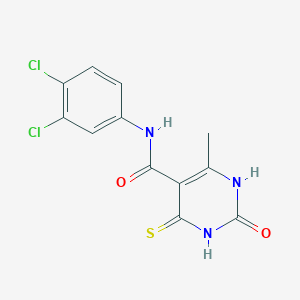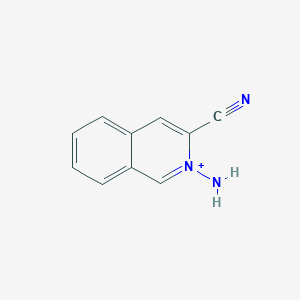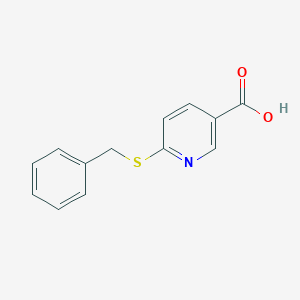
6-(Benzylsulfanyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzylsulfanyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6-(Benzylsulfanyl)nicotinic acid is not fully understood. However, it is believed to act through the modulation of various cellular signaling pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines and reduce oxidative stress. Additionally, it has been shown to induce apoptosis in cancer cells and improve glucose metabolism in diabetic animals.
Biochemical and Physiological Effects:
6-(Benzylsulfanyl)nicotinic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, in various cell types. Additionally, it has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as SOD and CAT. It has also been shown to induce apoptosis in cancer cells and improve glucose metabolism in diabetic animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-(Benzylsulfanyl)nicotinic acid in lab experiments is its high purity and stability. Additionally, it is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various therapeutic applications.
Direcciones Futuras
There are several future directions for the research of 6-(Benzylsulfanyl)nicotinic acid. One area of interest is its potential use in the treatment of Alzheimer's disease. It has been shown to reduce the levels of amyloid-beta, which is a hallmark of Alzheimer's disease. Additionally, it has been shown to improve cognitive function in animal models of the disease. Another area of interest is its potential use in the treatment of cancer. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Finally, further research is needed to fully understand its mechanism of action and optimize its use in various therapeutic applications.
Conclusion:
In conclusion, 6-(Benzylsulfanyl)nicotinic acid is a promising chemical compound with potential therapeutic applications. Its anti-inflammatory, antioxidant, and antimicrobial properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and optimize its use in various therapeutic applications.
Métodos De Síntesis
The synthesis of 6-(Benzylsulfanyl)nicotinic acid involves the reaction of 2-chloronicotinic acid with benzyl mercaptan in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then oxidized to form the final product. This method has been optimized to produce high yields of pure 6-(Benzylsulfanyl)nicotinic acid.
Aplicaciones Científicas De Investigación
6-(Benzylsulfanyl)nicotinic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, it has been investigated for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.
Propiedades
Nombre del producto |
6-(Benzylsulfanyl)nicotinic acid |
|---|---|
Fórmula molecular |
C13H11NO2S |
Peso molecular |
245.3 g/mol |
Nombre IUPAC |
6-benzylsulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO2S/c15-13(16)11-6-7-12(14-8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) |
Clave InChI |
FKRGDKGCJPMTDT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C=C2)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)CSC2=NC=C(C=C2)C(=O)O |
Solubilidad |
36.8 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



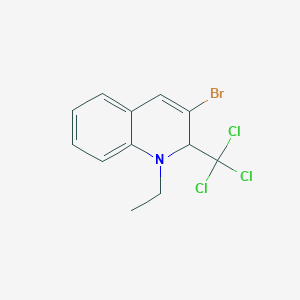
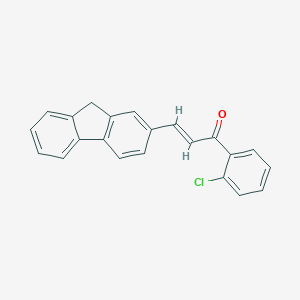
![3-methyl-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B215029.png)
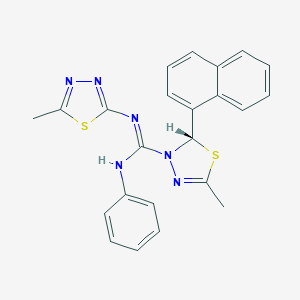
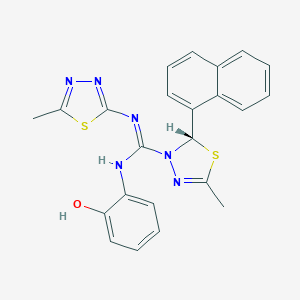
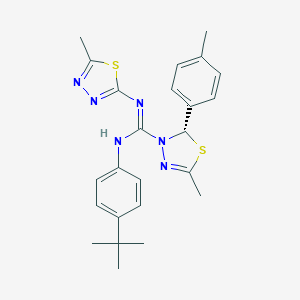
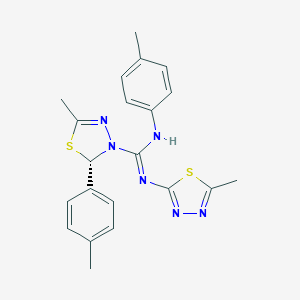
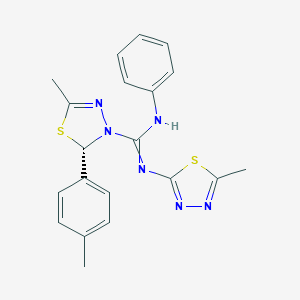
![(E)-1-[(2R)-2-butyl-5-methyl-2H-1,3,4-thiadiazol-3-yl]-1-[4-[(E)-C-[(2R)-2-butyl-5-methyl-2H-1,3,4-thiadiazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)carbonimidoyl]piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)methanimine](/img/structure/B215040.png)
![N-{5-methyl-3-[{5-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]-1,3,4-thiadiazol-3-yl}(phenyl)methyl]-1,3,4-thiadiazol-2-ylidene}-N-(5-methyl-1,3,4-thiadiazol-2-yl)amine](/img/structure/B215041.png)
![3-[{4-nitrophenyl}(5-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]-1,3,4-thiadiazol-3(2H)-yl)methyl]-5-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B215042.png)
